N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate)
Description
N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) (CAS: 591742-78-8) is a rhodamine-based fluorescent dye modified with a 4-(aminomethyl)benzyl group and two trifluoroacetate counterions. This compound is widely utilized in proteomics research as a fluorescent labeling agent due to its high quantum yield, photostability, and amine-reactive properties . The aromatic benzyl group enhances its ability to conjugate with biomolecules via carbodiimide-mediated coupling, making it suitable for applications such as cellular imaging, nanoparticle labeling, and tracking molecular interactions in biological systems .
Properties
IUPAC Name |
N-[[4-(aminomethyl)phenyl]methyl]-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O2.2C2HF3O2/c1-5-36-29-17-31-27(15-21(29)3)33(28-16-22(4)30(37-6-2)18-32(28)40-31)25-9-7-8-10-26(25)34(39)38-20-24-13-11-23(19-35)12-14-24;2*3-2(4,5)1(6)7/h7-18,36H,5-6,19-20,35H2,1-4H3,(H,38,39);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZLJKDDQUWKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC5=CC=C(C=C5)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H38F6N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
760.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) typically involves the reaction of rhodamine 6G with 4-(aminomethyl)benzylamine in the presence of suitable coupling agents. The reaction conditions often include an inert atmosphere, controlled temperature, and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe in various chemical assays and reactions.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent materials and sensors
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) involves its ability to fluoresce under specific conditions. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for fluorescence-based applications. The molecular targets and pathways involved depend on the specific application, such as binding to specific biomolecules in biological assays .
Comparison with Similar Compounds
Comparison with Similar Compounds
Rhodamine 6G derivatives share a core fluorophore structure but differ in their amine-containing side chains, which dictate their solubility, conjugation efficiency, and target specificity. Below is a comparative analysis of key analogs:
Structural and Functional Differences
*Molecular details inferred from related analogs.
Key Observations:
Substituent Flexibility vs. In contrast, 2-aminoethyl and 6-aminohexyl groups offer flexibility, improving solubility in aqueous environments and conjugation with carboxylated nanoparticles .
Conjugation Efficiency: N-(2-Aminoethyl) and N-(6-Aminohexyl) derivatives are frequently used in carbodiimide-mediated coupling to carboxylated polymers (e.g., alginate or polycaprolactone) due to their linear chains, which reduce steric hindrance . The benzyl derivative may exhibit slower conjugation kinetics but higher stability in hydrophobic environments .
Fluorescence Properties: N-(2-Aminoethyl)rhodamine 6G-amide bis(trifluoroacetate) has λex 528 nm and λem 553 nm in phosphate buffer (pH 3.0), typical of rhodamine 6G derivatives . While emission/excitation maxima are likely similar across analogs, the benzyl group may alter photostability or quantum yield due to electron-withdrawing effects .
Cost and Accessibility: The benzyl derivative is the most cost-effective ($72.00/10 mg), likely due to simpler synthesis compared to ether-linked analogs like N-(8-Amino-3,6-dioxaoctyl) ($104.00/10 mg) .
Limitations and Challenges
Biological Activity
N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), a derivative of rhodamine 6G, is notable for its applications in biological research, particularly in fluorescence assays and imaging. This compound exhibits unique properties that make it a valuable tool in various biological studies, including cancer research, cellular imaging, and drug delivery systems.
- Molecular Formula : C38H38F6N4O6
- Molecular Weight : 760.72 g/mol
- CAS Number : 591742-78-8
These properties contribute to the compound's stability and effectiveness as a fluorescent probe in biological settings.
N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) operates primarily through fluorescence resonance energy transfer (FRET). This mechanism allows for the visualization of biological processes at the cellular level. The compound's structure facilitates its interaction with various biomolecules, enabling targeted imaging and detection.
Biological Applications
- Fluorescence Imaging : The compound is extensively used in fluorescence microscopy to visualize cellular components. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes.
- Cancer Research : Studies have demonstrated its potential in targeting cancer cells. For instance, the compound can be conjugated with specific targeting agents to enhance the delivery of therapeutic drugs directly to tumor sites.
- Proteomics : As a bioreagent, it is utilized in proteomics research to study protein interactions and dynamics within cells.
Case Study 1: Cellular Imaging
In a study focusing on the cellular uptake of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), researchers observed that the compound effectively penetrated cell membranes and localized within cytoplasmic structures. Fluorescence microscopy revealed distinct patterns of localization, suggesting its utility in studying intracellular dynamics.
Case Study 2: Drug Delivery Systems
Another investigation explored the use of this compound as part of a drug delivery system for anticancer therapies. By conjugating N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) with doxorubicin, researchers achieved targeted delivery to cancer cells, resulting in enhanced cytotoxic effects compared to free drug administration.
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the spectral properties of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate), and how can fluorescence detection be optimized?
- The compound exhibits excitation/emission maxima at λex 528 nm and λem 553 nm in 0.1 M phosphate buffer (pH 3.0) . For optimal detection:
- Use pH-controlled buffers to stabilize fluorescence intensity, as rhodamine derivatives are pH-sensitive.
- Avoid exposure to light during experiments to prevent photobleaching.
- Validate instrument calibration using standard fluorophores with overlapping spectra.
Q. How can this compound be conjugated to biomolecules for labeling applications?
- The primary amine group on the benzyl moiety enables covalent conjugation to carboxylated substrates (e.g., proteins, nanoparticles) via carbodiimide chemistry (e.g., EDC/NHS):
Activate carboxyl groups on the target molecule with EDC/NHS in pH 7.4 buffer.
React the activated ester with the amine group of the rhodamine derivative for 2–4 hours at room temperature.
Purify the conjugate via size-exclusion chromatography or dialysis to remove unreacted dye .
Q. What storage conditions are recommended to ensure stability?
- Store lyophilized powder at 2–8°C in airtight, light-protected containers .
- Prepare working solutions in inert buffers (e.g., phosphate or HEPES) and avoid freeze-thaw cycles to prevent aggregation or degradation.
Advanced Research Questions
Q. How can solubility challenges be addressed in non-aqueous or complex biological matrices?
- The trifluoroacetate counterion enhances aqueous solubility, but for organic solvents (e.g., DMSO):
- Pre-dissolve the compound in a minimal volume of DMSO (<1% v/v) before diluting into aqueous buffers.
- Use sonication or mild heating (≤37°C) to disperse aggregates.
Q. What analytical methods are suitable for characterizing purity and conjugation efficiency?
- Purity assessment : Use high-performance capillary electrophoresis (HPCE) to confirm ≥95% purity, as noted in commercial specifications .
- Conjugation validation :
- Employ MALDI-TOF mass spectrometry to confirm molecular weight shifts post-conjugation.
- Quantify free dye using fluorescence correlation spectroscopy (FCS) or HPLC with fluorescence detection .
Q. How to resolve discrepancies in fluorescence quantum yield between synthetic batches?
- Batch variability may arise from:
- Incomplete counterion exchange : Verify trifluoroacetate content via ion chromatography.
- Residual solvents : Use TGA (thermogravimetric analysis) to assess solvent traces.
- Aggregation : Measure dynamic light scattering (DLS) to detect particulate formation; filter through 0.22 µm membranes before use .
Q. What experimental controls are critical for ensuring labeling specificity in live-cell imaging?
- Include:
- Negative controls : Cells treated with non-functionalized rhodamine to assess nonspecific binding.
- Competitive inhibition : Pre-incubate cells with excess unlabeled ligand to block target sites.
- Fluorescence quenching controls : Use potassium iodide or TEMPOL to validate membrane-permeant vs. surface-bound signals .
Methodological Notes
- Synthesis optimization : For custom derivatives, adopt palladium-catalyzed oxidative cyclization (as described for indolocarbazole synthesis) to introduce structural modifications while preserving fluorescence .
- Counterion effects : Replace trifluoroacetate with acetate or chloride via ion-exchange resins if cytotoxicity is observed in sensitive cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
